molecular formula C12H17FN2OS B6643612 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea

1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea

Cat. No. B6643612
M. Wt: 256.34 g/mol
InChI Key: QJYVDUCYDNDVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea is a chemical compound that is commonly used in scientific research. This compound is also known as AG-99 or Fluorocurarine, and it is used as a neuromuscular blocking agent. The synthesis method of this compound is complex, and it requires a high level of expertise and precision. The purpose of

Mechanism of Action

The mechanism of action of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea involves the inhibition of acetylcholine release at the neuromuscular junction. This inhibition leads to muscle relaxation and paralysis. AG-99 binds to the nicotinic acetylcholine receptor, which prevents the binding of acetylcholine to the receptor. This prevents the transmission of nerve impulses to the muscle, which leads to muscle relaxation and paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea include muscle relaxation and paralysis. This compound inhibits acetylcholine release at the neuromuscular junction, which leads to muscle relaxation and paralysis. AG-99 has no effect on the central nervous system, and it does not affect consciousness or pain perception.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea in lab experiments include its specificity and potency as a neuromuscular blocking agent. AG-99 is highly specific for the nicotinic acetylcholine receptor, which makes it a valuable tool for studying the effects of neuromuscular blocking agents on muscle contraction and relaxation. The limitations of using AG-99 in lab experiments include its complexity and the need for a high level of expertise and precision in its synthesis and use.

Future Directions

There are many future directions for the use of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea in scientific research. One future direction is the development of new drugs and therapies for neuromuscular disorders. AG-99 can be used as a tool for studying the effects of neuromuscular blocking agents on muscle contraction and relaxation, which can lead to the development of new drugs and therapies for neuromuscular disorders. Another future direction is the study of the mechanism of action of neuromuscular blocking agents and their effects on the nervous system. AG-99 can be used to study the mechanism of action of neuromuscular blocking agents, which can lead to a better understanding of their effects on the nervous system. Finally, future directions for the use of AG-99 in scientific research include the development of new synthesis methods and the optimization of its use in lab experiments.

Synthesis Methods

The synthesis method of 1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea involves the reaction of butyl isocyanate with 3-fluoro-5-methoxyaniline in the presence of thiourea. This reaction produces AG-99 as a yellow solid, which is then purified using column chromatography. The synthesis method of this compound is complex, and it requires a high level of expertise and precision.

Scientific Research Applications

1-Butyl-3-(3-fluoro-5-methoxyphenyl)thiourea is commonly used in scientific research as a neuromuscular blocking agent. This compound is used to study the effects of neuromuscular blocking agents on muscle contraction and relaxation. It is also used to study the mechanism of action of neuromuscular blocking agents and their effects on the nervous system. AG-99 is also used in the development of new drugs and therapies for neuromuscular disorders.

properties

IUPAC Name

1-butyl-3-(3-fluoro-5-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2OS/c1-3-4-5-14-12(17)15-10-6-9(13)7-11(8-10)16-2/h6-8H,3-5H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVDUCYDNDVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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